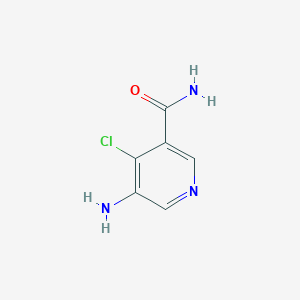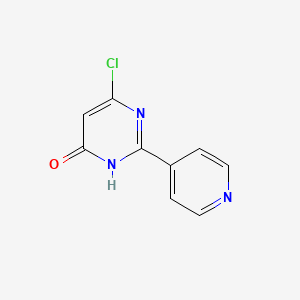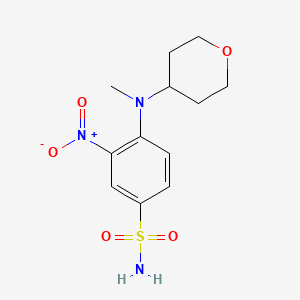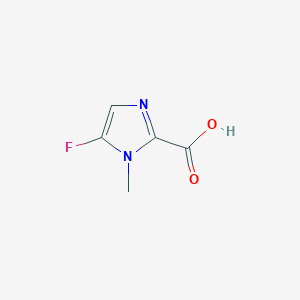
5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid is a fluorinated imidazole derivative. Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The fluorine substitution at the 5-position and the carboxylic acid group at the 2-position make this compound unique and potentially useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other groups under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Sodium methoxide in dioxane for methoxy substitution.
Cyclization: Nickel catalysts for cyclization of amido-nitriles.
Major Products
The major products depend on the type of reaction. For substitution reactions, the products would be derivatives where the fluorine atom is replaced by another group, such as a methoxy group .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The specific mechanism of action for 5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid is not well-documented. imidazole derivatives generally exert their effects by interacting with various molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole-5-carboxylic acid: Lacks the fluorine substitution, which may affect its reactivity and applications.
2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid: Contains a trifluoromethyl group instead of a single fluorine atom, which can significantly alter its chemical properties and applications.
Uniqueness
The presence of both a fluorine atom and a carboxylic acid group in 5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid makes it unique. The fluorine atom can enhance the compound’s stability and reactivity, while the carboxylic acid group can participate in various chemical reactions, making it a versatile building block for further synthesis .
Propiedades
Fórmula molecular |
C5H5FN2O2 |
|---|---|
Peso molecular |
144.10 g/mol |
Nombre IUPAC |
5-fluoro-1-methylimidazole-2-carboxylic acid |
InChI |
InChI=1S/C5H5FN2O2/c1-8-3(6)2-7-4(8)5(9)10/h2H,1H3,(H,9,10) |
Clave InChI |
BPIIJWNSHWQVAF-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=C1C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


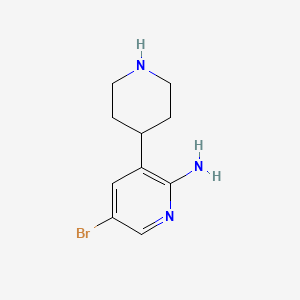
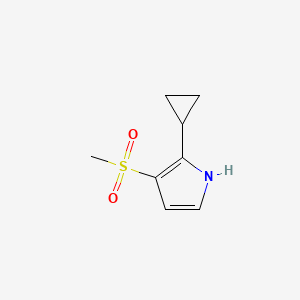
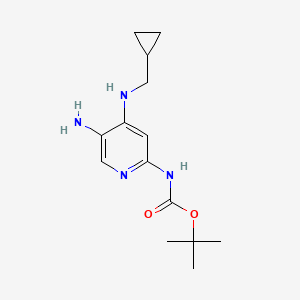
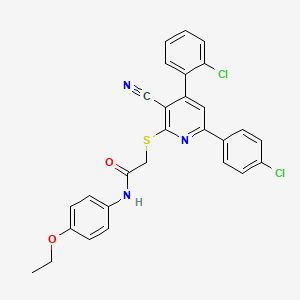
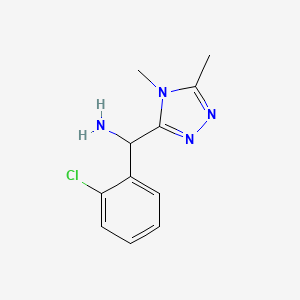

![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-](/img/structure/B15055565.png)
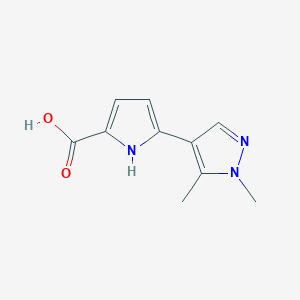
![2-Chloro-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055577.png)

